molecular formula C35H42N4OS B10791708 N-[4-(1,2,3,4-tetrahydroacridin-9-ylamino)butyl]-N-[3-(1,2,3,4-tetrahydroacridin-9-ylsulfanyl)propyl]acetamide

N-[4-(1,2,3,4-tetrahydroacridin-9-ylamino)butyl]-N-[3-(1,2,3,4-tetrahydroacridin-9-ylsulfanyl)propyl]acetamide

Cat. No.: B10791708
M. Wt: 566.8 g/mol
InChI Key: SNCRDVLRIZVJEE-UHFFFAOYSA-N
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Description

N-{4-[(1,2,3,4-Tetrahydroacridin-9-yl)amino]butyl}-N-{3-[(1,2,3,4-tetrahydroacridin-9-yl)sulfanyl]propyl}acetamide is a complex organic compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of tetrahydroacridinyl groups, which are known for their biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1,2,3,4-Tetrahydroacridin-9-yl)amino]butyl}-N-{3-[(1,2,3,4-tetrahydroacridin-9-yl)sulfanyl]propyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1,2,3,4-tetrahydroacridin-9-amine with butylamine and propylamine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a solvent like absolute ethanol. The mixture is refluxed at 80°C for 12 hours under a nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires strict control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1,2,3,4-Tetrahydroacridin-9-yl)amino]butyl}-N-{3-[(1,2,3,4-tetrahydroacridin-9-yl)sulfanyl]propyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{4-[(1,2,3,4-Tetrahydroacridin-9-yl)amino]butyl}-N-{3-[(1,2,3,4-tetrahydroacridin-9-yl)sulfanyl]propyl}acetamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase. By binding to the active sites of these enzymes, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are common .

Comparison with Similar Compounds

Similar Compounds

    Tacrine: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Donepezil: Another acetylcholinesterase inhibitor with a similar mechanism of action.

    Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.

Uniqueness

N-{4-[(1,2,3,4-Tetrahydroacridin-9-yl)amino]butyl}-N-{3-[(1,2,3,4-tetrahydroacridin-9-yl)sulfanyl]propyl}acetamide is unique due to its dual functional groups (amino and sulfanyl), which may confer additional binding interactions and enhanced inhibitory activity compared to other similar compounds .

Properties

Molecular Formula

C35H42N4OS

Molecular Weight

566.8 g/mol

IUPAC Name

N-[4-(1,2,3,4-tetrahydroacridin-9-ylamino)butyl]-N-[3-(1,2,3,4-tetrahydroacridin-9-ylsulfanyl)propyl]acetamide

InChI

InChI=1S/C35H42N4OS/c1-25(40)39(23-12-24-41-35-28-15-4-8-19-32(28)38-33-20-9-5-16-29(33)35)22-11-10-21-36-34-26-13-2-6-17-30(26)37-31-18-7-3-14-27(31)34/h2,4,6,8,13,15,17,19H,3,5,7,9-12,14,16,18,20-24H2,1H3,(H,36,37)

InChI Key

SNCRDVLRIZVJEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCCCNC1=C2CCCCC2=NC3=CC=CC=C31)CCCSC4=C5CCCCC5=NC6=CC=CC=C64

Origin of Product

United States

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